3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group, a methyl group, and an aldehyde group. This compound is of significant interest in various fields, including organic synthesis and pharmaceuticals, due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
The primary target of the compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiration chain, playing a crucial role in energy production within cells .
Mode of Action
This compound acts by inhibiting the activity of succinate dehydrogenase . By binding to this enzyme, the compound prevents the conversion of succinate to fumarate, a critical step in the citric acid cycle. This disruption in the energy production pathway leads to a decrease in ATP production, affecting the normal functioning of cells .
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle, also known as the Krebs cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. The disruption of this cycle leads to a decrease in the production of ATP, the main energy currency of cells, and an accumulation of succinate .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract following oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The inhibition of succinate dehydrogenase by this compound leads to a decrease in ATP production and an accumulation of succinate . This can disrupt the normal functioning of cells, leading to cell death. This makes the compound effective as a fungicide, as it can kill fungal cells by disrupting their energy production .
Biochemical Analysis
Biochemical Properties
It is known that the compound is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . The enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Molecular Mechanism
It is known to inhibit succinate dehydrogenase (SDHI), a key enzyme in the citric acid cycle
Metabolic Pathways
It is known to inhibit succinate dehydrogenase (SDHI), a key enzyme in the citric acid cycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method involves the reaction of difluoroacetic acid with appropriate pyrazole precursors under controlled conditions. The reaction is often catalyzed by metal-based catalysts to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nanoscale titanium dioxide as a catalyst for esterification reactions has been reported to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in substitution reactions, often facilitated by radical or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal properties.
Comparison with Similar Compounds
Similar Compounds
Isopyrazam: A fungicide with a similar pyrazole structure.
Sedaxane: Another SDH inhibitor used in agriculture.
Bixafen: A fungicide with a difluoromethyl-pyrazole structure.
Uniqueness
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the difluoromethyl group enhances its lipophilicity and stability, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
3-(difluoromethyl)-1-methylpyrazole-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c1-10-2-4(3-11)5(9-10)6(7)8/h2-3,6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHXBZAWJIBFFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094484-55-5 | |
Record name | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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